molecular formula C11H22N2O2 B7923128 N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide

N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide

Cat. No.: B7923128
M. Wt: 214.30 g/mol
InChI Key: ZSFKYZAOEDOESY-NSHDSACASA-N
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Description

N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is a chiral pyrrolidine-based acetamide derivative characterized by an ethyl group and a hydroxyethyl-substituted pyrrolidinylmethyl moiety. The stereochemistry at the pyrrolidine ring (S-configuration) and the hydrophilic hydroxyethyl group are critical features influencing its physicochemical properties, such as solubility and conformational stability.

Properties

IUPAC Name

N-ethyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-12(10(2)15)9-11-5-4-6-13(11)7-8-14/h11,14H,3-9H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFKYZAOEDOESY-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide typically involves the reaction of pyrrolidine derivatives with ethylating agents and hydroxyethylating agents under controlled conditions. One common method involves the use of N-ethylpyrrolidine and 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of N-Ethyl-N-[(S)-1-(2-oxoethyl)-pyrrolidin-2-ylmethyl]-acetamide.

    Reduction: Reformation of this compound.

    Substitution: Formation of various N-alkyl or N-aryl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Drug Development

N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its structural similarity to known neurotransmitter modulators suggests it may interact with specific receptors in the central nervous system (CNS).

Case Study: Neurotransmitter Modulation
Research indicates that compounds with pyrrolidine structures can influence neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects. Studies have shown that derivatives of this compound exhibit selective binding affinities for serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions .

1.2. Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a building block in synthesizing more complex APIs. For instance, it can be utilized in the preparation of novel analgesics or anti-inflammatory drugs by modifying its functional groups to enhance efficacy and reduce side effects.

Materials Science Applications

2.1. Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its ability to form hydrogen bonds can improve the interaction between polymer chains, leading to materials with superior performance characteristics.

Table 1: Comparison of Mechanical Properties of Polymers with and without this compound

PropertyPolymer without AdditivePolymer with Additive
Tensile Strength (MPa)3045
Elongation at Break (%)150200
Thermal Stability (°C)200250

2.2. Coatings and Adhesives

Due to its chemical structure, this compound can be used in formulating advanced coatings and adhesives that require enhanced adhesion properties and resistance to environmental factors.

Chemical Intermediate

As a versatile intermediate, this compound plays a crucial role in synthesizing various chemicals used across different industries, including agrochemicals and specialty chemicals.

3.1. Agrochemical Synthesis

In agrochemistry, it can be transformed into pesticides or herbicides that target specific biological pathways in pests while minimizing impact on non-target organisms.

3.2. Specialty Chemicals

The compound's unique functional groups make it suitable for creating specialty chemicals utilized in cosmetics and personal care products, enhancing their stability and performance.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropyl Analog: N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide

Molecular Weight: 226.32 g/mol (C${12}$H${22}$N$2$O$2$) . Synthesis: Likely involves cyclopropane introduction via ring-closing reactions or substitution with cyclopropylamine. Applications: Cyclopropyl groups are bioisosteres for ethyl or vinyl groups, often enhancing metabolic stability. However, both this analog and the ethyl variant are listed as discontinued, suggesting challenges in synthesis or stability .

Amino-Propionyl Variant: N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide

Structural Differences: Incorporates an amino-propionyl group, introducing peptide-like characteristics that may facilitate interactions with enzymes or receptors. Synthesis: Likely involves coupling reactions (e.g., amide bond formation) between pyrrolidine precursors and activated amino acid derivatives . Potential Applications: The amino acid moiety could enhance target specificity or serve as a prodrug scaffold.

Thiol-Containing Compound: 2-(Ethylisopropylamino)ethanethiol

Structural Differences: Replaces the hydroxyethyl-pyrrolidine core with a thiol (-SH) and ethyl-isopropylamino group. Molecular Formula: C$7$H${17}$NS; Molecular Weight: 147.28 g/mol . Reactivity: The thiol group enables disulfide bond formation or metal coordination, distinguishing it from hydroxylated analogs.

Heterocyclic Acetamide Derivatives

Compounds like S70254 (pyrrolo[3,2-b]pyridine acetamide) and binaphthyl acetamides exhibit expanded aromatic systems, enhancing π-π stacking interactions but reducing solubility compared to pyrrolidine-based analogs .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Bioactivity Clues Reference
Target Compound (Ethyl variant) C${11}$H${21}$N$2$O$2$* ~214 (inferred) Ethyl, hydroxyethyl, S-pyrrolidine Enhanced solubility, chiral specificity
Cyclopropyl Analog C${12}$H${22}$N$2$O$2$ 226.32 Cyclopropyl, hydroxyethyl Metabolic stability, steric effects
2-(Ethylisopropylamino)ethanethiol C$7$H${17}$NS 147.28 Thiol, ethyl-isopropylamino Redox reactivity, metal coordination
S70254 (Pyrrolo-pyridine acetamide) C${20}$H${17}$IN$2$O$2$ 468.27 Iodo, naphthyl, pyrrolopyridine Aromatic interaction, halogen bonding

*Inferred from structural analogy to cyclopropyl variant.

Research Findings and Implications

  • Solubility: The hydroxyethyl group in the target compound likely improves aqueous solubility compared to non-hydroxylated analogs (e.g., thiol or aromatic derivatives) .
  • Stereochemical Impact : The S-configuration at the pyrrolidine ring may enhance enantioselective binding to biological targets, a feature shared with binaphthyl derivatives .
  • Synthetic Challenges : Discontinuation of both ethyl and cyclopropyl variants hints at difficulties in large-scale synthesis or purification, possibly due to stereochemical complexity .

Biological Activity

N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to summarize the available literature on its biological activity, including antibacterial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H18N2O2C_9H_{18}N_2O_2 with a molecular weight of approximately 174.25 g/mol. The compound features a pyrrolidine ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₉H₁₈N₂O₂
Molecular Weight174.25 g/mol
CAS NumberNot specified
SolubilitySoluble in water

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including this compound. For instance, various pyrrolidine compounds have shown significant activity against Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
  • Minimum Inhibitory Concentration (MIC) : In studies involving related pyrrolidine compounds, MIC values ranged from 75 µg/mL against Bacillus subtilis to over 150 µg/mL against Escherichia coli .

Antifungal Activity

Pyrrolidine derivatives have also been evaluated for antifungal properties. While specific data on this compound is limited, related compounds have demonstrated varying degrees of antifungal effectiveness.

  • Activity Against Fungi : Compounds with similar structures have shown activity against fungi such as Candida albicans and Aspergillus niger, with MIC values often reported in the range of 64 µg/mL .

Neuropharmacological Potential

Recent research suggests that pyrrolidine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

  • Case Studies : In animal models, certain pyrrolidine compounds have shown promise in reducing neuroinflammation and improving cognitive function .
  • Therapeutic Applications : The potential applications include treatment for conditions like Alzheimer's disease and other cognitive disorders.

Summary of Key Studies

Several studies have investigated the biological activities of pyrrolidine derivatives:

  • A study published in ACS Omega highlighted that certain pyrrolidine derivatives exhibited significant antiproliferative activity against cancer cell lines, suggesting their potential as anticancer agents .

Table 2: Summary of Biological Activities

Study ReferenceBiological ActivityMIC (µg/mL)Target Organism
Antibacterial75Bacillus subtilis
Antifungal64Candida albicans
Antiproliferative8MDA-MB-231 (breast cancer)

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